REACTION_CXSMILES
|
ON1C2N=CC=CC=2N=N1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[NH:17]1[C:25]2[C:20](=[CH:21][CH:22]=[C:23]([C:26](O)=[O:27])[CH:24]=2)[CH:19]=[CH:18]1.O>CN(C=O)C>[NH:17]1[C:25]2[C:20](=[CH:21][CH:22]=[C:23]([C:26]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)=[O:27])[CH:24]=2)[CH:19]=[CH:18]1
|
Name
|
|
Quantity
|
0.844 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×150 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |